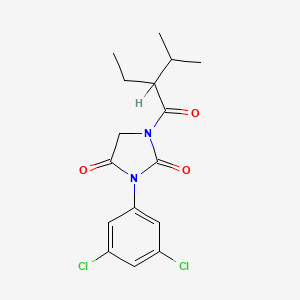![molecular formula C15H16ClN3O3S B14365974 N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-72-0](/img/structure/B14365974.png)
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chlorophenyl group and a dimethylsulfamoyl moiety suggests potential biological activity and utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 3-aminobenzamide.
Reaction with Dimethylsulfamoyl Chloride: The 3-chloroaniline is reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form the intermediate dimethylsulfamoyl derivative.
Coupling Reaction: The intermediate is then coupled with 3-aminobenzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- N-(3-Bromophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- N-(3-Chlorophenyl)-3-[(methylsulfamoyl)amino]benzamide
Uniqueness
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
90233-72-0 |
|---|---|
Molekularformel |
C15H16ClN3O3S |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)18-14-8-3-5-11(9-14)15(20)17-13-7-4-6-12(16)10-13/h3-10,18H,1-2H3,(H,17,20) |
InChI-Schlüssel |
DHHOWGDYJGREOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





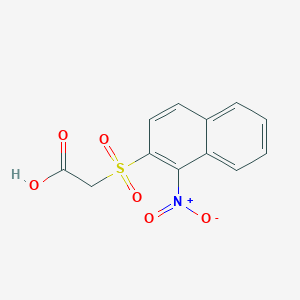
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

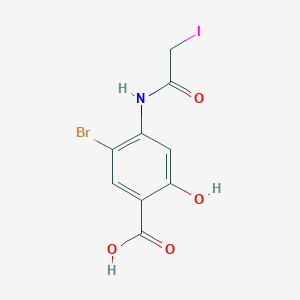
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
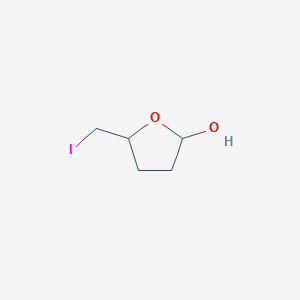
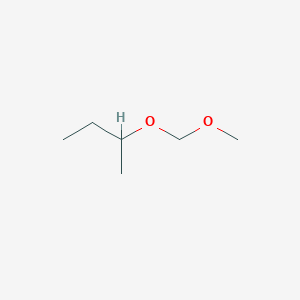

![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
